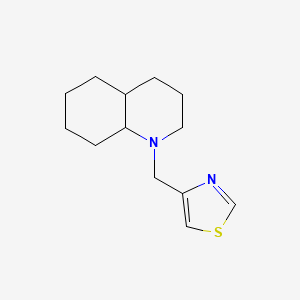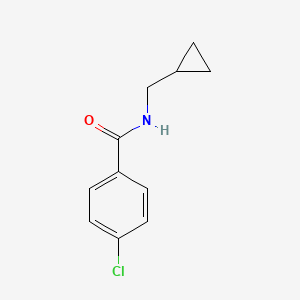
N-(cyclopropylmethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)quinoline-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising therapeutic agent for the treatment of cancer due to its ability to selectively target cancer cells while sparing normal cells.
作用機序
N-(cyclopropylmethyl)quinoline-2-carboxamide works by binding to the DNA template and inhibiting the elongation of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the selective killing of cancer cells, as they are more dependent on ribosomal RNA synthesis than normal cells. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is important for tumor suppression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
実験室実験の利点と制限
N-(cyclopropylmethyl)quinoline-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(cyclopropylmethyl)quinoline-2-carboxamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models. It also has the potential to cause DNA damage, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for the study of N-(cyclopropylmethyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of biomarkers for N-(cyclopropylmethyl)quinoline-2-carboxamide sensitivity could help to identify patients who are most likely to benefit from treatment. Finally, the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with immunotherapy could be a promising approach for the treatment of cancer.
合成法
The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide involves the reaction of 2-chloro-6-fluoroquinoline with cyclopropylmethylamine in the presence of a base. The resulting intermediate is then reacted with the appropriate acid chloride to yield N-(cyclopropylmethyl)quinoline-2-carboxamide. The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide is a multi-step process that requires careful attention to detail and purification.
科学的研究の応用
N-(cyclopropylmethyl)quinoline-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)quinoline-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
特性
IUPAC Name |
N-(cyclopropylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-9-10-5-6-10)13-8-7-11-3-1-2-4-12(11)16-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOECPFMQDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)


![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


